Tetraacetylbrazilin

Description

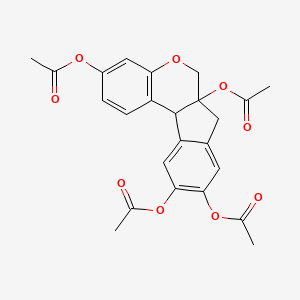

Tetraacetylbrazilin (C₂₄H₂₂O₉, molecular weight 454.44) is a flavonoid derivative isolated primarily from the heartwood of Caesalpinia sappan L. (Leguminosae), a plant widely used in traditional medicine . Structurally, it is the tetraacetylated form of brazilin, a natural phenolic compound. Its physical properties include a melting point of 155–157°C and a specific optical rotation of +64.0° (c = 1.08, CHCl₃) . This compound is sparingly soluble in water but dissolves readily in organic solvents like methanol and chloroform .

Pharmacologically, it has been identified as a potent inhibitor of phosphodiesterase-1 (PDE1), an enzyme linked to cognitive function. Molecular docking studies reveal its strong binding affinity (ΔG bind = −8.691 kcal/mol) to PDE1B, surpassing other compounds in C. sappan .

Properties

CAS No. |

2241-61-4 |

|---|---|

Molecular Formula |

C24H22O9 |

Molecular Weight |

454.4 g/mol |

IUPAC Name |

(6a,9,10-triacetyloxy-7,11b-dihydro-6H-indeno[2,1-c]chromen-3-yl) acetate |

InChI |

InChI=1S/C24H22O9/c1-12(25)30-17-5-6-18-20(8-17)29-11-24(33-15(4)28)10-16-7-21(31-13(2)26)22(32-14(3)27)9-19(16)23(18)24/h5-9,23H,10-11H2,1-4H3 |

InChI Key |

QTWIUPRYNALMAA-UHFFFAOYSA-N |

SMILES |

CC(=O)OC1=CC2=C(C=C1)C3C4=CC(=C(C=C4CC3(CO2)OC(=O)C)OC(=O)C)OC(=O)C |

Canonical SMILES |

CC(=O)OC1=CC2=C(C=C1)C3C4=CC(=C(C=C4CC3(CO2)OC(=O)C)OC(=O)C)OC(=O)C |

Synonyms |

tetraacetylbrazilin |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Observations :

- Structural Complexity: Protosappanin A lacks the acetylated phenolic hydroxyls present in this compound, resulting in reduced molecular weight and altered solubility .

Pharmacological Activities

PDE1 Inhibition

- This compound : Exhibits the strongest PDE1B inhibition (ΔG bind = −8.691 kcal/mol) among C. sappan compounds, attributed to dual π–π interactions with PheA446/PheB446 residues and hydrogen bonding with His234 .

- Brazilin : Moderate inhibitor (ΔG bind = −5.823 kcal/mol) with a single π–π interaction and weaker hydrogen bonding .

- Protosappanin A : Minimal PDE1B affinity (∆G bind = −5.498 kcal/mol), likely due to its oxidized, rigid structure .

Antioxidant and Anti-inflammatory Effects

- This compound: Limited direct evidence, but acetyl groups may stabilize free radical-scavenging phenolic hydroxyls .

- Brazilin : Well-documented antioxidant activity via hydroxyl group-mediated radical neutralization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.